1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivative.
Attachment of the 2,2-dimethylpropanoyl group: This can be done through acylation reactions using reagents like 2,2-dimethylpropanoyl chloride.
Introduction of the 2-ethylphenyl group: This step may involve substitution reactions using 2-ethylphenyl derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including potential receptor interactions.
Medicine: Investigating its potential as an analgesic or anesthetic agent.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies, but it may involve modulation of neurotransmitter systems or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-dimethylpropanoyl)-N-phenylpiperidine-4-carboxamide
- 1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
- 1-(2,2-dimethylpropanoyl)-N-(3-ethylphenyl)piperidine-4-carboxamide
Uniqueness
1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the 2-ethylphenyl group, in particular, may influence its binding affinity and activity at target sites.
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14-8-6-7-9-16(14)20-17(22)15-10-12-21(13-11-15)18(23)19(2,3)4/h6-9,15H,5,10-13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQWXTILXRUVAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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